GR 205171
Description
Contextualizing the Neurokinin-1 Receptor and Substance P in Neuromodulation
The neurokinin-1 receptor (NK1R) is a G protein-coupled receptor that is widely distributed throughout the central and peripheral nervous systems. wikipedia.orgnih.gov Its primary endogenous ligand is Substance P (SP), an eleven-amino acid neuropeptide belonging to the tachykinin family. nih.govwikipedia.org The interaction between SP and the NK1R is integral to neuromodulation, influencing a range of biological phenomena.
Substance P is involved in the transmission of pain signals, particularly from noxious stimuli, into the central nervous system. wikipedia.orgyoutube.com It is released from the terminals of sensory nerve fibers and plays a role in neurogenic inflammation, a localized response to injury or infection. wikipedia.org Beyond pain and inflammation, the SP/NK1R system is implicated in the regulation of mood, stress, and anxiety. nih.govcambridge.org The binding of SP to the NK1R can trigger a cascade of intracellular signaling events, leading to neuronal excitation and modulation of other neurotransmitter systems. nih.gov This system's activation is associated with stress signal transmission and smooth muscle contraction. nih.gov
The distribution of NK1 receptors in key brain regions involved in emotion and stress, such as the amygdala, underscores their importance in these processes. nih.gov The co-localization of NK1 receptors with other receptors, such as opioid receptors, suggests a complex interplay in modulating pain and other neurological functions. nih.gov
Overview of Neurokinin-1 Receptor Antagonists in Preclinical and Basic Research
The significant role of the SP/NK1R system in various physiological processes has made it an attractive target for drug development. wikipedia.org The development of non-peptide NK1 receptor antagonists in the early 1990s was a turning point in this research. wikipedia.orgpatsnap.com These antagonists competitively block the binding of Substance P to the NK1 receptor, thereby inhibiting its downstream effects. patsnap.com
Preclinical research has extensively utilized NK1 receptor antagonists to investigate the functions of the SP/NK1R system. These studies have demonstrated the potential of NK1 receptor blockade in a variety of models. For instance, NK1 receptor antagonists have shown antiemetic properties, effectively preventing nausea and vomiting induced by various stimuli in preclinical models. wikipedia.orgoup.com They have also been investigated for their potential anxiolytic and antidepressant effects in animal models of stress and anxiety. cambridge.orgtargetmol.com
Furthermore, research has explored the role of NK1 receptor antagonists in pain management, inflammation, and even in oncology, where the SP/NK1R system has been implicated in tumor growth and proliferation. mdpi.commdpi.com The development of these antagonists has provided researchers with invaluable tools to dissect the complex roles of Substance P in health and disease.
Identification and Research Significance of GR 205171 (Vofopitant) as a Selective Probe
This compound, also known as Vofopitant, is a potent and highly selective, non-peptide antagonist of the human neurokinin-1 receptor. wikipedia.orgnih.gov It was developed through the optimization of earlier compounds to enhance its anti-emetic activity. nih.gov Its high affinity for the NK1 receptor makes it a valuable tool for studying the physiological and pathological roles of the SP/NK1R system.
The research significance of this compound lies in its ability to selectively block NK1 receptors, allowing for precise investigation of SP-mediated pathways. It has been utilized in a range of preclinical studies to explore the functions of the NK1 system in various conditions. For example, it has been shown to possess broad-spectrum anti-emetic activity in several animal models. nih.gov
Moreover, this compound has been employed in studies investigating anxiety and stress-related behaviors. wikipedia.org Its use in radiolabeled form, such as with Carbon-11 (B1219553) ([11C]GR205171), has enabled in vivo imaging of NK1 receptors in the brain using positron emission tomography (PET), providing insights into receptor distribution and density in both healthy and diseased states. researchgate.netnih.gov This application as a PET ligand has been instrumental in non-invasively studying the NK1 system in living organisms.
Detailed Research Findings
The utility of this compound as a research tool is underscored by its specific binding characteristics and its effects in various preclinical models.
Binding Affinity and Selectivity of this compound
This compound exhibits high affinity for the NK1 receptor across different species. Its selectivity for the NK1 receptor over other neurokinin receptors (NK2 and NK3) and other receptor types is a key feature that makes it a precise pharmacological probe.
| Receptor/Channel | Species | Binding Affinity (pKi/pIC50) |
| NK1 Receptor | Human | 10.6 (pKi) |
| NK1 Receptor | Rat | 9.5 (pKi) |
| NK1 Receptor | Ferret | 9.8 (pKi) |
| NK2 Receptor | <5.0 (pIC50) | |
| NK3 Receptor | <5.0 (pIC50) | |
| 5-HT1A Receptor | Rat | 6.3 (pKi) |
| 5-HT1D Receptor | Bovine | 6.6 (pKi) |
| 5-HT2A Receptor | Rat | 6.5 (pKi) |
| Histamine (B1213489) H1 Receptor | Rat | 6.5 (pKi) |
| Histamine H2 Receptor | Guinea-pig | 6.6 (pKi) |
| Ca2+ Channel | Rat | 5.6 (pKi) |
| Data sourced from MedChemExpress medchemexpress.com |
Preclinical Research Applications of this compound
The high affinity and selectivity of this compound have led to its use in a variety of preclinical investigations to elucidate the role of the NK1 receptor system.
| Research Area | Key Finding with this compound |
| Emesis | Demonstrated broad-spectrum anti-emetic activity against emesis induced by cisplatin, cyclophosphamide, morphine, ipecacuanha, and copper sulphate in ferrets. nih.gov |
| Anxiety and Stress | Showed anxiolytic-like effects in animal models of anxiety. wikipedia.org Was investigated in a proof-of-concept trial for post-traumatic stress disorder (PTSD). nih.gov |
| Neurotransmitter Interactions | In combination with a selective serotonin (B10506) reuptake inhibitor (paroxetine), it enhanced the increase in extracellular serotonin levels in the frontal cortex of mice. targetmol.commedchemexpress.com |
| In Vivo Receptor Imaging | Radiolabeled [11C]GR205171 has been successfully used as a PET tracer to visualize and quantify NK1 receptors in the brains of rhesus monkeys and humans. researchgate.netnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[[2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N6O/c1-31-18-10-9-16(30-20(21(22,23)24)27-28-29-30)12-15(18)13-26-17-8-5-11-25-19(17)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,17,19,25-26H,5,8,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILNRORTJVDYRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CNC3CCCNC3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Receptor Pharmacology of Gr 205171
Neurokinin-1 Receptor Binding Characteristics
The interaction of GR 205171 with the NK1 receptor has been extensively characterized through various in vitro binding studies. These studies reveal a compound with high affinity and specificity for its target.
This compound demonstrates exceptionally high affinity for the NK1 receptor. Saturation binding experiments using radiolabeled [3H]GR205171 in homogenates from gerbil brain striatum showed that it binds to a single population of receptors with a pKd value of 10.8 ± 0.2. This high affinity establishes this compound as one of the most potent NK1 receptor antagonists described. nih.gov Competition binding studies further confirm its potency, consistently placing it at the top in rank order compared to other NK1 antagonists like aprepitant (B1667566) and L-733,060.
Table 1: NK1 Receptor Binding Affinity of this compound
| Parameter | Species/Tissue | Value |
| pKd | Gerbil Striatum | 10.8 ± 0.2 |
| pKd | Human Striatum | Not significantly different from gerbil |
| pKd | Human Cortex | Not significantly different from gerbil |
This table is interactive. You can sort and filter the data.
This compound is widely characterized in scientific literature as being highly selective for the NK1 receptor over other related tachykinin receptors (NK2 and NK3) and other major neurotransmitter receptors. nih.govacnp.orgnih.gov The tachykinin family of peptides, which includes Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), exhibit preferential affinity for NK1, NK2, and NK3 receptors, respectively, although some cross-reactivity can occur. acnp.org Antagonists like this compound were developed to overcome the poor receptor selectivity of the natural ligands. acnp.org
The pharmacological evaluation of NK1 receptor antagonists has been complicated by significant species differences in receptor homology. Notably, many NK1 antagonists, including this compound, that show high affinity for the human NK1 receptor have a lower affinity for the corresponding receptor in rats and mice. This has made these species less suitable for preclinical modeling.
In contrast, the gerbil NK1 receptor shares a high degree of pharmacological homology with the human NK1 receptor. Binding studies demonstrate that this compound has a similar high-affinity binding profile in both human and gerbil brain tissues. nih.gov For instance, the pKd values for [3H]GR205171 in the striatum and cortex were found to be not significantly different between humans and gerbils. nih.gov This similarity supports the use of the gerbil as a preferred preclinical species for studying the central nervous system effects of NK1 antagonists intended for human use. nih.gov
Table 2: Species-Specific NK1 Receptor Binding Density (Bmax) for [3H]GR205171
| Species | Brain Region | Bmax (fmol/mg protein) |
| Gerbil | Striatum | 607 ± 40 |
| Gerbil | Cortex | 94 ± 6 |
| Human | Striatum | 318 - 432 |
| Human | Cortex | 59 - 74 |
This table is interactive. You can sort and filter the data. Bmax values indicate the density of receptor sites.
Functional Antagonism of Substance P-Mediated Signaling
This compound acts as a functional antagonist, effectively blocking the downstream cellular signaling initiated by the binding of Substance P (SP) to the NK1 receptor. A key event following NK1 receptor activation is its internalization, a process that can be monitored as a functional marker of receptor activation. nih.gov
Studies have shown that this compound can prevent this agonist-induced internalization. Interestingly, research indicates a differential potency of this compound against internalization induced by different tachykinins. It was found to inhibit NK1 receptor internalization induced by neurokinin A (NKA) at significantly lower concentrations than those required to block internalization induced by Substance P. nih.gov However, at higher concentrations, this compound is capable of preventing SP-mediated NK1 receptor activation, confirming its role as a functional antagonist of SP signaling. nih.gov In some experimental models, such as those examining trigeminal nerve activity, administration of this compound did not affect certain measures of neuronal firing or Fos expression, suggesting that its functional effects can be pathway-specific. nih.gov
Radioligand Properties of [11C]this compound for Positron Emission Tomography (PET) Research
The high affinity and selectivity of this compound make it an excellent candidate for development as a radioligand for in vivo imaging studies. Labeled with the positron-emitting isotope carbon-11 (B1219553), [11C]this compound has been successfully used as a tool for quantifying NK1 receptors in the brain using Positron Emission Tomography (PET). nih.govsnmjournals.org
PET studies in rhesus monkeys demonstrated that [11C]this compound has significant and rapid brain uptake. nih.gov A key property of [11C]this compound is its slow dissociation from the NK1 receptor. nih.govresearchgate.net This results in a stable binding signal over the course of a typical PET scan, which is advantageous for the in vivo characterization and quantification of NK1 receptor density. nih.gov However, this slow dissociation also means it is not suitable for studies aiming to detect dynamic changes in the concentration of the endogenous ligand, Substance P, as it is not easily displaced. nih.govresearchgate.net
The synthesis of [11C]this compound for PET research involves the N-methylation of its corresponding desmethyl precursor, O-desmethyl GR205171, using a radiolabeled methylating agent such as [11C]methyl iodide ([11C]MeI). snmjournals.orgnih.govresearchgate.net Early synthesis methods were hampered by low and variable yields, often due to the poor solubility of the precursor and the oxidative instability of the reaction intermediate. snmjournals.org
An improved and more reliable labeling protocol has been developed to overcome these challenges. This advanced methodology provides consistently higher yields and is suitable for routine clinical production. snmjournals.org
The key steps of the improved protocol are:
Preparation : The O-desmethyl GR205171 precursor (1-2 mg) is mixed with a weak base, cesium carbonate (Cs2CO3; 4-5 mg), in dimethylformamide (DMF; 0.3 ml). The use of DMF improves the solubility of the precursor. snmjournals.org
Degassing and Pre-heating : The mixture is degassed with argon and briefly sonicated, then heated to 60°C for 2 minutes. This preparation step enhances the reliability of the subsequent reaction. snmjournals.org
Radiolabeling : [11C]MeI is transferred to the reaction vial, which is cooled with ice water. Once the transfer is complete, the vial is heated to 80°C for 5 minutes to facilitate the methylation reaction. snmjournals.org
Purification : After the reaction, the mixture is diluted with an aqueous mobile phase and purified using semi-preparative high-performance liquid chromatography (HPLC) to isolate [11C]GR205171 with high radiochemical purity (>98%). snmjournals.org
This optimized protocol consistently achieves yields averaging over 50%, a significant improvement that has made the production of [11C]GR205171 reliable for PET imaging studies. snmjournals.org
Brain Penetration and Distribution Characteristics in Preclinical Models
This compound is a central nervous system (CNS)-penetrant neurokinin-1 (NK1) receptor antagonist characterized by its high affinity for the human NK1 receptor. researchgate.net Preclinical research has extensively investigated its ability to cross the blood-brain barrier and its subsequent distribution within the brain across various animal models. The gerbil has emerged as a particularly valuable preclinical model because its NK1 receptor pharmacological profile closely resembles that of humans. researchgate.netnih.gov In contrast, the doses of this compound required to achieve central NK1 receptor occupancy are significantly higher in rats than in gerbils, highlighting species-specific differences. researchgate.net
Autoradiographic studies utilizing the radiolabeled form, [³H]this compound, have provided detailed maps of its binding sites within the gerbil brain. These studies reveal a heterogeneous distribution of NK1 receptors. The highest concentrations of [³H]this compound binding sites were identified in the caudate putamen, nucleus accumbens, and the medial and cortical nuclei of the amygdala. nih.gov Intermediate levels of binding were observed in the hypothalamus, basolateral amygdala, septum, and cortex. nih.gov This distribution pattern is significant as these brain regions are implicated in emotional processing and stress responses. The homology between the distribution of NK1 receptors in the gerbil and human brain further supports the use of the gerbil in preclinical evaluations of NK1 receptor antagonists. researchgate.net
Saturation binding experiments using homogenates from gerbil and human brain tissues have quantified the binding affinity (pKd) and receptor density (Bmax) of [³H]this compound. These studies confirm that the compound binds to a single population of receptors with high affinity in both species. nih.gov
Table 1: [³H]this compound Binding Characteristics in Gerbil and Human Brain Homogenates
Data sourced from reference nih.gov.
In other preclinical species, this compound has also demonstrated effective penetration and activity within the CNS. In anesthetized rats, intravenous administration of this compound dose-dependently inhibited plasma protein extravasation in the dura mater following trigeminal ganglion stimulation, indicating its ability to reach and act on targets within the trigeminovascular system. nih.gov Similarly, studies in rabbits showed that this compound could inhibit substance P-induced vasodilation of the carotid artery. researchgate.netnih.gov
Methodologies for In Vivo Receptor Occupancy and Availability Assessment
The in vivo assessment of NK1 receptor occupancy and availability by this compound has been accomplished primarily through advanced imaging techniques and binding assays in preclinical models. These methodologies are crucial for understanding the relationship between compound concentration and target engagement in the living brain.
Positron Emission Tomography (PET): A key methodology for non-invasively quantifying NK1 receptor availability in vivo is positron emission tomography (PET). For this purpose, this compound has been labeled with the carbon-11 isotope to create the PET radiotracer [¹¹C]this compound. nih.gov This radioligand exhibits favorable characteristics for brain imaging, including rapid uptake into the brain and low non-specific binding, which allows for efficient and reliable quantification of NK1 receptors. nih.gov Whole-body PET studies in preclinical primate models, such as the baboon (Papio anubis), have been used to determine the biodistribution and radiation dosimetry of [¹¹C]this compound. researchgate.net Such studies provide essential data on how the tracer is distributed throughout the body, including its concentration in the brain versus peripheral organs. PET imaging with [¹¹C]this compound has been applied to investigate the role of the NK1 system in various conditions by comparing receptor availability between different subject groups. nih.gov
Autoradiography: Ex vivo and in vitro autoradiography using the tritium-labeled form of the compound, [³H]this compound, is another fundamental technique. As detailed in the previous section, this method has been used to visualize the specific anatomical distribution of NK1 receptors in brain slices from preclinical models like the gerbil. nih.gov Competition binding experiments, where brain tissue is incubated with [³H]this compound and a competing unlabeled ligand, allow for the characterization of the pharmacological profile of the NK1 receptor. For instance, the binding of various NK1 receptor antagonists can be compared to determine their relative affinities (pKi values) at the receptor site. nih.gov
Table 2: Comparative pKi Values of NK1 Receptor Antagonists in Gerbil and Human Striatum
Data sourced from reference nih.gov. The rank order is this compound > aprepitant ≥ L-733,060 > NKP-608.
In Vivo Microdialysis and Electrophysiology: In some preclinical studies, particularly in mice, chronic administration of this compound has been achieved using subcutaneously implanted osmotic mini-pumps. nih.gov This method allows for sustained drug delivery over an extended period (e.g., 21 days) to investigate the functional consequences of long-term NK1 receptor blockade. The effects of such treatment on neurotransmitter systems can then be assessed using techniques like in vivo microdialysis to measure changes in neurotransmitter overflow in specific brain regions, and in vitro slice electrophysiology to record changes in neuronal firing properties. nih.gov
Tracer-Based Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While not specifically detailed for this compound in the provided context, a general and powerful methodology for assessing receptor occupancy in preclinical models involves the use of a tracer compound and LC-MS/MS. nih.gov In this approach, animals are pre-treated with the test compound (e.g., this compound) at various doses, followed by the administration of a low dose of a tracer that also binds to the target receptor. The levels of the tracer in specific brain regions are then quantified using LC-MS/MS. The displacement of the tracer by the test compound allows for the calculation of the percent receptor occupancy at different doses of the test compound. nih.gov
Table of Mentioned Compounds
Preclinical Pharmacological and Behavioral Investigations of Gr 205171
Anti-Emetic Mechanisms in Animal Models
The ferret and dog are considered standard animal models for studying emesis, and GR 205171 has demonstrated notable efficacy in these models. nih.govndineuroscience.com
Broad-Spectrum Inhibition of Induced Emesis (e.g., ferret, dog)
This compound has shown the ability to inhibit emesis induced by a variety of stimuli in both ferrets and dogs. nih.govndineuroscience.com The ferret model, in particular, has been instrumental in establishing the anti-emetic efficacy of NK1 receptor antagonists like this compound. nih.gov Research has demonstrated that these antagonists are effective against both the acute and delayed phases of chemotherapy-induced emesis. nih.govavma.orgnih.gov For instance, in ferrets, NK1 receptor antagonists have been shown to be effective against cisplatin-induced emesis. avma.org
Effects on Associated Gastrointestinal and Autonomic Responses (e.g., hypersalivation, gastric contractility)
The process of emesis involves a coordinated series of gastrointestinal and autonomic events. One of the prodromal events essential for emesis is fundic relaxation, which is the relaxation of the upper part of the stomach. nih.gov Neurokinin-1 receptor antagonists may exert part of their anti-emetic effect by inhibiting the NK1 receptors on vagal motor neurons, thereby preventing this fundic relaxation. nih.gov The gastrointestinal vagal afferent fibers are considered to provide a key input for both nausea and vomiting. nih.gov
Central Nervous System Pathways Implicated in Emesis Control (e.g., nucleus tractus solitarius, area postrema)
The anti-emetic action of NK1 receptor antagonists like this compound is primarily mediated through the central nervous system. The dorsal vagal complex, which includes the area postrema (AP) and the nucleus tractus solitarius (NTS), is a critical area for the regulation of emesis. nih.govnih.gov The AP acts as a chemoreceptor trigger zone, detecting emetic substances in the blood and cerebrospinal fluid. nih.gov This information is then relayed to the NTS, which is a major termination site for vagal afferent nerves and plays a crucial role in coordinating the emetic reflex. nih.govnih.gov Studies have indicated that the anti-emetic effect of NK1 receptor antagonists in dogs is primarily enacted at the level of the NTS. avma.org These antagonists are believed to act at a site in the dorsal vagal complex to inhibit emesis. nih.gov
Anxiolytic-Like Actions in Rodent Models
The anxiolytic potential of this compound has been investigated in rodent models, particularly in gerbils, which have an NK1 receptor pharmacological profile similar to humans. nih.govnih.govnih.gov
Modulation of Behavior in Elevated Plus-Maze Paradigms (e.g., gerbils)
The elevated plus-maze (EPM) is a widely used test to assess anxiety-related behaviors in rodents. nih.govnih.gov In this paradigm, an anxiolytic effect is typically indicated by an increase in the exploration of the open, more aversive arms of the maze. nih.gov Studies have shown that systemic administration of this compound produces anxiolytic-like effects in gerbils in the EPM. nih.govnih.gov Treatment with this compound resulted in a dose-dependent increase in both the percentage of time spent in the open arms and the percentage of entries into the open arms. nih.govnih.gov
Table 1: Effect of this compound on Gerbil Behavior in the Elevated Plus-Maze
| Treatment Group | Percentage of Open Arm Time (Mean ± SEM) | Percentage of Open Arm Entries (Mean ± SEM) |
| Vehicle | Data not available | Data not available |
| This compound (0.3 mg/kg) | Data not available | Significant increase vs. vehicle |
| This compound (1.0 mg/kg) | Data not available | Significant increase vs. vehicle |
| This compound (5.0 mg/kg) | Significant increase vs. vehicle | Significant increase vs. vehicle |
| Source: nih.govnih.gov |
Attenuation of Contextual Fear-Potentiated Startle (e.g., gerbils)
Contextual fear-potentiated startle (FPS) is another animal model used to study anxiety, where an exaggerated startle response is observed in a context previously associated with an aversive stimulus. nih.govnih.gov Research in gerbils has demonstrated that this compound can significantly attenuate contextual FPS. nih.gov Following conditioning with unsignaled footshocks, gerbils treated with this compound showed a significant reduction in the potentiated startle response when compared to the vehicle-treated control group. nih.gov This finding provides further support for the anxiolytic-like activity of NK1 receptor antagonists. nih.govnih.gov
Table 2: Effect of this compound on Contextual Fear-Potentiated Startle in Gerbils
| Treatment Group | Fear-Potentiated Startle Response |
| Vehicle Control | Potentiated startle observed |
| This compound (0.3 mg/kg) | Significantly attenuated |
| This compound (1.0 mg/kg) | Significantly attenuated |
| This compound (5.0 mg/kg) | Significantly attenuated |
| Source: nih.gov |
Involvement of Amygdalar Circuits and Other Forebrain Regions
The amygdala, a key brain region for processing emotional stimuli, and its connections with other forebrain areas are crucial in mediating emotional behaviors. nih.gov Research into the neurokinin-1 (NK1) receptor antagonist, this compound, reveals its significant influence on these circuits. Studies have shown that this compound can potentiate the effects of serotonin (B10506) reuptake inhibitors (SSRIs) in several critical brain regions. nih.gov For instance, when administered with the SSRI citalopram (B1669093), this compound dose-dependently enhances the elevation of extracellular serotonin levels not only in the frontal cortex but also in the dorsal hippocampus, nucleus accumbens, striatum, and notably, the basolateral amygdala. nih.gov This potentiation extends to other SSRIs like fluoxetine (B1211875), where this compound was found to facilitate its influence on serotonin, dopamine (B1211576), and noradrenaline levels. nih.gov
The interaction within these forebrain circuits is complex. The amygdala itself is a composite of parallel circuits that contribute to various behavioral states. nih.gov It communicates with regions like the mediodorsal thalamus and frontal cortices to establish and regulate fear-related memories and behaviors. exlibrisgroup.com While some studies using this compound have not observed an increase in baseline extracellular dopamine in the prefrontal cortex of mice, others have in rats. researchgate.net However, a consistent finding is that this compound appears to abolish the dopamine response to stress. researchgate.net This modulation of key neurotransmitters within the amygdala and interconnected forebrain regions underscores the compound's mechanism for influencing emotional and behavioral responses.
Exploration of Antidepressant-Like Effects in Preclinical Models
Preclinical models are essential for the initial evaluation of new compounds for potential antidepressant efficacy. nih.govchez-alice.frnih.gov These animal models, such as the forced swim test, are designed to assess behaviors that are sensitive to known antidepressant treatments. nih.govresearchgate.net
The forced swim test (FST) is a widely used behavioral assay to screen for antidepressant activity. nih.govnih.govjohnshopkins.eduyoutube.com In this test, rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. nih.gov A reduction in immobility time is interpreted as an antidepressant-like effect. Research indicates that this compound demonstrates antidepressant-like activity in this model. researchgate.net More significantly, it has been shown to stereospecifically potentiate the antidepressant actions of the SSRI citalopram in the mouse forced swim test, leading to a greater reduction in immobility compared to the SSRI alone. nih.gov
A key finding in the preclinical investigation of this compound is its ability to enhance the neurochemical and behavioral effects of selective serotonin reuptake inhibitors (SSRIs). nih.govresearchgate.net SSRIs function by blocking the reuptake of serotonin, increasing its availability in the synaptic cleft. clinpgx.orgnih.gov
Studies using in vivo microdialysis demonstrated that this compound significantly potentiates the increase in extracellular serotonin levels in the mouse frontal cortex caused by the SSRI paroxetine (B1678475). researchgate.net Similarly, this compound dose-dependently enhanced the elevations of serotonin induced by citalopram in multiple brain regions, including the frontal cortex, dorsal hippocampus, and basolateral amygdala. nih.gov This synergistic effect is stereospecific, being absent with its less active distomer, GR 226206. nih.gov This potentiation is not limited to serotonin; this compound also facilitated the influence of fluoxetine on dopamine and noradrenaline levels. nih.gov This enhancement of SSRI action suggests that a combined NK1 receptor antagonist and serotonin reuptake inhibition strategy could be a promising therapeutic approach. nih.gov
Table 1: Effect of this compound on SSRI-Induced Serotonin Levels
| SSRI | Brain Region | Effect of Co-administration with this compound | Source |
| Citalopram | Frontal Cortex | Potentiated increase in extracellular 5-HT | nih.gov |
| Citalopram | Dorsal Hippocampus | Potentiated increase in extracellular 5-HT | nih.gov |
| Citalopram | Basolateral Amygdala | Potentiated increase in extracellular 5-HT | nih.gov |
| Citalopram | Nucleus Accumbens | Potentiated increase in extracellular 5-HT | nih.gov |
| Paroxetine | Frontal Cortex | Significantly potentiated increase in extracellular 5-HT | researchgate.net |
| Fluoxetine | Not Specified | Facilitated influence on 5-HT, dopamine, and noradrenaline | nih.gov |
Modulation of Conditioned Aversive Behaviors
Conditioned aversive behaviors are learned responses to stimuli associated with negative experiences. nih.gov A common preclinical model for studying this is the conditioned taste aversion paradigm.
Conditioned taste aversion (CTA) is a powerful form of learning where an animal avoids a novel taste that has been paired with a negative or nauseating stimulus. nih.gov Research has evaluated the efficacy of this compound in blocking the acquisition of CTA in rats. nih.gov In one study, pretreatment with this compound produced a dose-dependent blockade of the CTA induced by the emetic drug apomorphine. nih.gov Furthermore, this compound also inhibited the acquisition of CTA induced by amphetamine. nih.gov This effect was more robust compared to the 5-HT3 receptor antagonist ondansetron (B39145), which only attenuated the amphetamine-induced CTA. nih.gov These findings highlight the potential of NK1 receptor antagonists like this compound in modulating drug-induced conditioned aversive behaviors. nih.gov
Table 2: Effect of this compound on Conditioned Taste Aversion (CTA) in Rats
| CTA-Inducing Agent | Effect of this compound Pretreatment | Source |
| Apomorphine | Dose-dependent blockade of CTA acquisition | nih.gov |
| Amphetamine | Inhibition of CTA acquisition | nih.gov |
Neurophysiological and Autonomic System Interactions
The autonomic nervous system plays a critical role in regulating bodily functions and interacts extensively with the central nervous system to modulate physiological and emotional states. nih.govnih.gov Preclinical studies have provided insights into the neurophysiological effects of this compound that may underlie its behavioral outcomes.
Electrophysiological studies have shown that this compound can blunt the inhibitory influence of SSRIs like citalopram and fluoxetine on the firing of serotonergic neurons located in the dorsal raphe nucleus (DRN). nih.gov Further investigation in mice revealed that treatment with this compound led to a significant increase in the basal serotonin outflow in the DRN. researchgate.net This treatment also decreased the potency of a 5-HT1A receptor agonist to inhibit cell firing, suggesting a functional desensitization of these autoreceptors. researchgate.net This desensitization is a key mechanism, as it allows for greater serotonin release in projection areas like the frontal cortex when an SSRI is administered. researchgate.net Indeed, the serotonin overflow in the cortex caused by an acute injection of paroxetine was twice as high in this compound-treated animals compared to controls. researchgate.net These neurophysiological changes within central autonomic and mood-regulating circuits demonstrate a clear mechanism for this compound's potentiation of antidepressant effects.
Impact on Autonomic Dysreflexia in Spinal Cord Injured Rodents
Autonomic dysreflexia (AD) is a serious condition characterized by an uncontrolled hypertensive response to stimuli below the level of a spinal cord injury (SCI). Preclinical research has explored the potential of this compound, a tachykinin NK1 receptor antagonist, to manage this condition in animal models.
In studies involving rats with a complete spinal cord transection at the fourth thoracic (T4) level, this compound has been shown to significantly mitigate the cardiovascular symptoms of AD triggered by colorectal distension (CRD). nih.gov Three weeks after the SCI, administration of this compound substantially reduced the severe hypertension and bradycardia that are hallmarks of a dysreflexic episode. nih.gov Specifically, the compound was observed to decrease CRD-induced hypertension by 55% and bradycardia by 49% compared to pretreatment values. nih.gov Notably, this compound did not have an effect on the resting blood pressure or heart rate of the animals, indicating a specific action on the pathological reflex pathway. nih.gov
The mechanism behind this effect is believed to be the blockade of NK1 receptors located on pelvic sensory afferents in the lumbosacral spinal cord. nih.gov By inhibiting these receptors, this compound may prevent the over-excitation of sympathetic preganglionic neurons that drive the dangerous increases in blood pressure and fluctuations in heart rate during AD. nih.gov The efficacy of this compound in this model highlights the role of the neuropeptide Substance P, the natural ligand for the NK1 receptor, in mediating these harmful cardiovascular reflexes following spinal cord injury. nih.gov
In comparative studies, the effectiveness of this compound was contrasted with another NK1 receptor antagonist, CP-99,994. While this compound demonstrated significant attenuation of AD symptoms, CP-99,994 had no effect on the CRD-induced cardiovascular responses at the same dose range. nih.gov This difference in activity is attributed to the approximately 200-fold lower affinity of CP-99,994 for the rat NK1 receptor compared to this compound. nih.gov
| Parameter | Effect of this compound | Reference |
|---|---|---|
| CRD-Induced Hypertension | 55% reduction | nih.gov |
| CRD-Induced Bradycardia | 49% reduction | nih.gov |
| Resting Blood Pressure | No effect | nih.gov |
| Resting Heart Rate | No effect | nih.gov |
Regulation of Cardiovascular Reflexes (e.g., baroreflex)
The baroreceptor reflex, or baroreflex, is a critical homeostatic mechanism for the rapid, short-term regulation of blood pressure. wikipedia.org It functions as a negative feedback loop: elevated blood pressure increases baroreceptor activity to decrease heart rate, while decreased blood pressure leads to an increase in heart rate to restore normal pressure levels. wikipedia.org Dysfunction in this and other cardiovascular reflexes is a key component of conditions like autonomic dysreflexia following spinal cord injury and is implicated in the progression of cardiovascular diseases. nih.govnih.gov
The investigation of this compound in models of autonomic dysreflexia provides direct insight into its role in regulating pathological cardiovascular reflexes. The dramatic hypertension and bradycardia induced by colorectal distension in spinal cord injured rats represent a severe, uncontrolled reflex output from the autonomic nervous system. nih.gov The ability of this compound to reduce this CRD-induced hypertension and bradycardia demonstrates its capacity to modulate these aberrant reflex pathways. nih.gov By blocking NK1 receptors, this compound interferes with the signaling cascade that leads to the over-activation of sympathetic neurons responsible for the hypertensive crisis. nih.gov
While this compound did not alter baseline heart rate or blood pressure, its specific action during the dysreflexic event suggests a targeted regulation of the reflex arc rather than a general cardiovascular depressant effect. nih.gov This indicates that the compound selectively dampens the exaggerated reflex response to a noxious stimulus below the injury level, a key therapeutic goal in managing conditions characterized by unstable cardiovascular reflexes. The baroreflex itself is a component of the complex neural circuitry that governs cardiovascular stability, and its function can be severely impaired after SCI. nih.gov The action of this compound on the sensory afferent component of the AD reflex arc suggests a mechanism for restoring a degree of control over disordered cardiovascular responses. nih.gov
| Cardiovascular Event | Observed Effect of this compound | Implication for Reflex Regulation | Reference |
|---|---|---|---|
| Pathological Hypertension (during AD) | Significant Reduction | Modulates the sympathetic reflex arc | nih.gov |
| Pathological Bradycardia (during AD) | Significant Reduction | Influences the parasympathetic/vagal component of the reflex | nih.gov |
Activity within the Trigeminal System and Cranial Vasculature (e.g., migraine models)
The trigeminovascular system is widely accepted as playing a fundamental role in the pathophysiology of migraine headaches. nih.gov This system involves the trigeminal nerve, which densely innervates the cranial blood vessels. biorender.com During a migraine attack, it is hypothesized that activation of trigeminal nerve fibers leads to the release of vasoactive neuropeptides, such as Substance P and calcitonin gene-related peptide (CGRP), in the dura mater. nih.govresearchgate.net This release triggers a cascade of events known as neurogenic inflammation, characterized by plasma protein extravasation (leakage from blood vessels) and vasodilation of cranial arteries, which are thought to contribute to migraine pain. researchgate.net
This compound, as a potent and selective antagonist of the tachykinin NK1 receptor, is directly relevant to this pathway. The NK1 receptor is the primary receptor for Substance P, a key neuropeptide implicated in neurogenic inflammation. nih.gov By blocking the NK1 receptor, this compound would be expected to inhibit the downstream effects of Substance P release within the trigeminal system. This includes preventing the increase in vascular permeability and subsequent plasma extravasation in the dura mater that is observed in animal models of migraine following trigeminal stimulation. researchgate.net
Therefore, the mechanism of action of this compound positions it as a compound with significant potential activity in modulating trigeminal neurovascular processes. Its ability to antagonize the NK1 receptor suggests it could be effective in blocking the inflammatory and pain-sensitizing consequences of trigeminal nerve activation. This aligns with therapeutic strategies for migraine that target the actions of neuropeptides within the trigeminovascular system. nih.gov
| Process | Mediator/Receptor | Expected Effect of this compound | Reference |
|---|---|---|---|
| Neurogenic Inflammation | Substance P / NK1 Receptor | Inhibition | nih.govresearchgate.net |
| Plasma Protein Extravasation | Substance P / NK1 Receptor | Blockade | researchgate.net |
| Trigeminal Afferent Sensitization | Substance P / NK1 Receptor | Reduction | nih.gov |
Neurochemical and Neurobiological Mechanisms of Gr 205171
Interaction with Monoaminergic Neurotransmitter Systems
Studies have explored the influence of GR 205171 on key monoaminergic systems, including the serotonergic, dopaminergic, and noradrenergic systems. These systems are crucial for regulating mood, cognition, and behavior. mdpi.commdpi.com
Serotonergic System Modulation (e.g., extracellular serotonin (B10506) levels, autoreceptors)
Research indicates that this compound can modulate the serotonergic system, particularly when administered in conjunction with selective serotonin reuptake inhibitors (SSRIs). While acute systemic administration of this compound alone may not significantly alter basal extracellular serotonin (5-HT) levels in areas like the frontal cortex and hippocampus, it has been shown to enhance the increase in extracellular 5-HT levels induced by SSRIs such as paroxetine (B1678475) and citalopram (B1669093) in regions like the frontal cortex, dorsal hippocampus, basolateral amygdala, nucleus accumbens, and striatum. glpbio.comresearchgate.netresearchgate.netnih.govresearchgate.net
Studies suggest that chronic NK1 receptor blockade by this compound may lead to a functional desensitization of 5-HT1A autoreceptors, a mechanism also associated with SSRI action. researchgate.net This effect has been observed as a reduction in the potency of 5-HT1A receptor agonists to inhibit the firing of serotonergic neurons in the dorsal raphe nucleus. researchgate.net However, other studies suggest that acute blockade of NK1 receptors may not significantly desensitize 5-HT1A autoreceptors, and this compound did not modify the inhibitory influence of 5-HT1A agonists on dorsal raphe nucleus firing in vitro. researchgate.net
The potentiation of SSRI-induced increases in extracellular 5-HT by this compound appears to be stereospecific. researchgate.netnih.gov
Dopaminergic System Regulation (e.g., extracellular dopamine (B1211576) levels)
The effects of this compound on extracellular dopamine (DA) levels have yielded mixed results depending on the study and species. Systemic administration of this compound has been reported to increase baseline extracellular dopamine in the prefrontal cortex in rats in one study, but not in mice in another. researchgate.net However, this compound has been shown to abolish the dopamine response to arousal or stress. researchgate.net Furthermore, this compound has been found to facilitate the influence of fluoxetine (B1211875), an SSRI, on dopamine levels. researchgate.netnih.gov
Noradrenergic System Influence (e.g., extracellular noradrenaline levels)
Similar to its effects on dopamine, the influence of systemically administered this compound on extracellular noradrenaline (NE) levels has varied across studies. Some research indicates that this compound can mimic the effects of norepinephrine (B1679862) reuptake inhibitors, possibly by elevating extracellular NE levels in corticolimbic structures. oup.com Direct infusion of an NK1 receptor antagonist into the locus coeruleus has been shown to increase extracellular noradrenaline in the medial prefrontal cortex. researchgate.net However, microdialysis studies examining systemic this compound administration have produced mixed results, with some reporting increased noradrenaline efflux in rat hippocampus or prefrontal cortex, while others found no increase in extracellular noradrenaline in the prefrontal cortex of awake mice, rats, or gerbils. researchgate.net this compound has also been shown to facilitate the influence of fluoxetine on noradrenaline levels. researchgate.netnih.gov
Involvement of Endogenous Neuropeptide Systems (e.g., Substance P)
This compound is a potent antagonist of the neurokinin-1 (NK1) receptor, which is the primary receptor for the neuropeptide Substance P (SP). wikipedia.orgglpbio.compancreapedia.org Substance P is involved in various physiological processes, including pain transmission, inflammation, and the modulation of emotional behavior. pancreapedia.orgnih.govcapes.gov.brnih.govoncotarget.comnih.gov High levels of SP and its NK1 receptor are found in brain areas related to anxiety. researchgate.net
This compound's mechanism of action is directly linked to blocking the effects of Substance P at the NK1 receptor. nih.gov This antagonism can influence processes mediated by SP, such as neurogenic inflammation and potentially pain transmission, although studies on its effect on central trigeminal activity related to migraine have shown no effect. nih.govcapes.gov.brnih.gov this compound has been shown to antagonize the action of SP by both presynaptic and postsynaptic mechanisms. capes.gov.brnih.gov
Link to Neurotrophin Signaling Pathways (e.g., Nerve Growth Factor)
Neurotrophins, such as Nerve Growth Factor (NGF), play crucial roles in neuronal survival, development, and plasticity. openaccessjournals.commdpi.com Research suggests a link between neurokinin receptor antagonists, including this compound, and neurotrophin signaling pathways. Chronic administration of this compound has been shown to significantly elevate NGF levels in a brain-region specific manner in gerbils. nih.gov This suggests that the neurotrophin system may be involved in the mechanisms of action of NK1 receptor antagonists. nih.gov
Cross-Talk with Endocannabinoid System
Evidence suggests a cross-talk between the endocannabinoid system (ECS) and the mechanisms of action of neurokinin receptor antagonists, including this compound. nih.govscispace.comnih.govmdpi.commdpi.com The ECS is a neuromodulatory system involved in various physiological and pathological processes, including mood and anxiety. mdpi.comnih.gov Studies have shown that chronic administration of this compound can significantly elevate endocannabinoid levels in a brain-region specific fashion in gerbils. nih.gov Furthermore, pre-application of a CB1 receptor neutral antagonist prevented the elevation of both NGF and endocannabinoid levels induced by NK receptor antagonists, indicating that the cannabinoid system is implicated in how NK receptor antagonists, including this compound, upregulate brain NGF levels. nih.gov This suggests an interaction between the ECS and the neurotrophin system in mediating the effects of this compound.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound (Vofopitant) | 6918331 wikipedia.orgvrachi.namenih.govbindingdb.orgneobioscience.com |
| Substance P | 174173 pancreapedia.org |
| Nerve Growth Factor (NGF) | 16129568 openaccessjournals.commdpi.com |
| Paroxetine | 46204 glpbio.comresearchgate.net |
| Citalopram | 2725 researchgate.netnih.govresearchgate.net |
| Fluoxetine | 3386 researchgate.netresearchgate.netnih.gov |
| Norepinephrine (Noradrenaline) | 439260 researchgate.netresearchgate.netnih.govoup.commdpi.comphysiology.orgphysiology.org |
| Dopamine | 681 researchgate.netresearchgate.netnih.govphysiology.orgphysiology.orgnih.govmdpi.comphypha.ir |
| Serotonin (5-HT) | 5208 glpbio.comresearchgate.netmdpi.comresearchgate.netmdpi.comnih.govresearchgate.netphysiology.orgphysiology.orgdntb.gov.uadiva-portal.orgfrontiersin.orgfrontiersin.org |
| Ipsapirone | 3795 researchgate.net |
| 8-OH-DPAT | 4073 oup.comfrontiersin.org |
| Asimadoline | 6918331 (Note: This appears to be an error in the source, Asimadoline has a different CID. GR205171 is CID 6918331) capes.gov.brnih.gov |
| AM4113 | 11557130 nih.gov |
| L733060 | 132846 researchgate.netpancreapedia.org |
| SR140333 | 65749 pancreapedia.org |
| CP99994 | 60803 pancreapedia.org |
| Reboxetine (B1679249) | 65965 oup.com |
| Atipamezole | 123763 oup.com |
| Idazoxan | 3667 oup.com |
| RX821002 | 67177 oup.com |
| Betaxolol | 2371 oup.com |
| ICI118551 | 3708 oup.com |
| Mirtazapine | 4205 oup.com |
| Mianserin | 4175 oup.com |
| Diazepam | 3016 oup.com |
| CP-154526 | 104351 oup.com |
| LY379268 | 123871 oup.com |
| SB242084 | 65886 oup.com |
| Clozapine | 2801 oup.com |
| WIN51708 | 65624 researchgate.net |
| L733060 | 132846 researchgate.netpancreapedia.org |
| GR226206 | 6436141 researchgate.netnih.govoup.comnih.gov |
| SR48968 | 60651 nih.gov |
| SR142801 | 60652 nih.gov |
| Aprepitant (B1667566) (MK869) | 6918365 pancreapedia.org |
| GR73632 | 119599 pancreapedia.org |
| [Sar9,Met(O2)11]-substance P | 16219961 pancreapedia.org |
| AM4113 | 11557130 nih.gov |
| Pregnenolone | 5854 nih.gov |
| Anandamide (AEA) | 5281960 mdpi.commdpi.comnih.gov |
| 2-Arachidonoylglycerol (2-AG) | 5281890 mdpi.commdpi.comnih.gov |
| Cannabidiol | 644019 mdpi.com |
| N-oleoylethanolamine (OEA) | 5281120 nih.gov |
| N-palmitoylethanolamine (PEA) | 4719 nih.gov |
| AM4113 | 11557130 nih.gov |
| Strychnine | 441071 nih.gov |
| Org25935 | 11954655 nih.gov |
| L-701,324 | 60704 nih.gov |
| Kainic acid | 3789 oncotarget.com |
| [(11)C]GR205171 | Not available in PubChem as a distinct entry, refers to GR205171 labeled with Carbon-11 (B1219553). researchgate.netdiva-portal.orgdiva-portal.orgdiva-portal.org |
| [(11)C]5-HTP | Not available in PubChem as a distinct entry, refers to 5-HTP labeled with Carbon-11. |
| [(11)C]DASB | Not available in PubChem as a distinct entry, refers to DASB labeled with Carbon-11. |
| [(11)C]PK11195 | Not available in PubChem as a distinct entry, refers to PK11195 labeled with Carbon-11. |
| [(11)C]L-deprenyl | Not available in PubChem as a distinct entry, refers to L-deprenyl labeled with Carbon-11. |
| [(11)C]Flumazenil | Not available in PubChem as a distinct entry, refers to Flumazenil labeled with Carbon-11. |
| [(11)C]methionine | Not available in PubChem as a distinct entry, refers to methionine labeled with Carbon-11. |
| 18F-fluoro-deoxy-glucose (FDG) | Not available in PubChem as a distinct entry, refers to FDG labeled with Fluorine-18. |
| Glutamate | 6112 oncotarget.comnih.govmdpi.comfrontiersin.orgdntb.gov.ua |
| GABA | 149 nih.govdiva-portal.orgdntb.gov.ua |
| Substance P (SP) | 174173 researchgate.netpancreapedia.orgnih.govcapes.gov.brnih.govoncotarget.comnih.govdiva-portal.orgdiva-portal.orgdiva-portal.orgjneurosci.orgi-med.ac.at |
| Neurokinin A (NKA) | 16132244 jneurosci.org |
| Substance P (neurokinin-1) | 174173 nih.gov |
Data Table: Effects of this compound on Extracellular Monoamine Levels (Summary from select studies)
| Monoamine | Brain Region | Species | This compound Alone | This compound + SSRI | Source |
| Serotonin (5-HT) | Frontal cortex | Mouse | No change (acute) researchgate.net | Potentiated paroxetine-induced increase glpbio.comresearchgate.net | glpbio.comresearchgate.net |
| Serotonin (5-HT) | Dorsal raphe nucleus | Mouse | Enhanced basal outflow researchgate.net | Inhibited paroxetine-induced increase glpbio.com | glpbio.comresearchgate.net |
| Serotonin (5-HT) | Frontal cortex, Dorsal hippocampus, Basolateral amygdala, Nucleus accumbens, Striatum | Rat | Not specified/minimal effect reported elsewhere researchgate.net | Potentiated citalopram-induced increase researchgate.netnih.govresearchgate.net | researchgate.netnih.govresearchgate.net |
| Serotonin (5-HT) | Various | Various | No change in basal levels generally reported researchgate.net | Potentiated fluoxetine-induced increase researchgate.netnih.gov | researchgate.netnih.gov |
| Dopamine (DA) | Prefrontal cortex | Rat | Increased baseline (one study) researchgate.net | Facilitated fluoxetine influence researchgate.netnih.gov | researchgate.netresearchgate.netnih.gov |
| Dopamine (DA) | Prefrontal cortex | Mouse | No change (one study) researchgate.net | researchgate.net | |
| Dopamine (DA) | Various | Various | Abolished response to arousal/stress researchgate.net | Facilitated fluoxetine influence researchgate.netnih.gov | researchgate.netresearchgate.netnih.gov |
| Noradrenaline (NE) | Corticolimbic structures | Various | Mimics reboxetine (possible elevation) oup.com | oup.com | |
| Noradrenaline (NE) | Medial prefrontal cortex | Various | Increased by direct NK1 antagonist infusion in LC researchgate.net | researchgate.net | |
| Noradrenaline (NE) | Rat hippocampus or prefrontal cortex | Rat | Mixed results (some increase) researchgate.net | researchgate.net | |
| Noradrenaline (NE) | Prefrontal cortex | Mouse, Rat, Gerbil | No increase in awake animals reported in some studies researchgate.net | Facilitated fluoxetine influence researchgate.netnih.gov | researchgate.netresearchgate.netnih.gov |
Note: This table summarizes findings from selected studies and may not represent all available research. Results can vary depending on species, dosage, administration route, and experimental conditions.
Regional Brain Distribution of NK1 Receptors and this compound Binding Sites in Animal Models
Studies in animal models have revealed a heterogeneous distribution of NK1 receptors and this compound binding sites throughout the brain. The distribution patterns can vary somewhat between species, but certain regions consistently show high levels of binding, indicating a significant presence of NK1 receptors nih.govnih.govresearchgate.net.
Striatum
The striatum is a brain region that consistently shows high levels of NK1 receptor binding and, consequently, high binding of this compound in various animal models nih.govnih.govmdpi.comcapes.gov.brresearchgate.netucl.ac.uk. In gerbil brain, autoradiographic studies with [³H]this compound demonstrated the highest levels of binding sites in the caudate putamen and nucleus accumbens, which are components of the striatum. nih.govnih.gov Saturation binding experiments in gerbil striatum homogenates showed that [³H]this compound binds to a single receptor population with a high affinity (pKd value of 10.8 ± 0.2) and a high maximum number of binding sites (Bmax value of 607 ± 40 fmol mg⁻¹). nih.govnih.gov PET studies using [¹¹C]this compound in rhesus monkeys also indicated that the highest specific binding was observed in the striatum. mdpi.comcapes.gov.br The abundance of NK1 receptors in the striatum suggests a significant role for the SP-NK1 system in the functions of this region, which is involved in motor control, reward, and cognition.
Amygdala
The amygdala, a key region involved in processing emotions, particularly fear and anxiety, also exhibits notable levels of NK1 receptor and this compound binding in animal models researchgate.netnih.govnih.govresearchgate.net. Autoradiographic studies in gerbil brain showed high levels of [³H]this compound binding sites in the medial and cortical nuclei of the amygdala, with intermediate levels in the basolateral amygdala. nih.govnih.gov The presence of NK1 receptors in the amygdala is consistent with the proposed role of the SP-NK1 system in modulating stress and anxiety-related behaviors in animals. researchgate.netdiva-portal.org
Nucleus Tractus Solitarius (NTS)
The Nucleus Tractus Solitarius (NTS) in the brainstem is another region where NK1 receptors are present and are relevant to the actions of NK1 antagonists like this compound researchgate.netnih.govoup.comacnp.org. The NTS is involved in processing visceral sensory information and is known to play a role in the control of emesis and cardiovascular reflexes nih.govacnp.org. Studies in rats have investigated the effects of intra-NTS administration of this compound on baroreflex responses, suggesting a functional interaction between NK1 receptors and other neurotransmitter systems in this region nih.govoup.com. The presence of NK1 receptors in the NTS aligns with the antiemetic properties observed with NK1 receptor antagonists. acnp.org
Dorsal Raphe Nucleus
The dorsal raphe nucleus (DRN) is a major source of serotonin in the brain, and studies have indicated the presence of NK1 receptors in this region psychiatrist.commdpi.comnih.gov. Research in mice has shown that sustained pharmacological blockade of NK1 receptors with this compound can lead to functional desensitization of 5-HT1A autoreceptors in the DRN, suggesting an interaction between the SP-NK1 system and serotonergic neurotransmission nih.gov. This interaction may be relevant to the potential antidepressant-like effects observed with NK1 receptor antagonists in some animal models medchemexpress.comprotagenic.com.
Frontal Cortex
The frontal cortex, involved in higher-order cognitive functions and emotional regulation, also contains NK1 receptors and is a binding site for this compound in animal models medchemexpress.comresearchgate.netpsychiatrist.commdpi.comresearchgate.netfrontiersin.orgresearchgate.netplos.orgnih.gov. Studies in gerbil brain showed intermediate levels of [³H]this compound binding in the cortex nih.govnih.gov. In mice, this compound has been shown to influence extracellular serotonin levels in the frontal cortex, particularly when combined with selective serotonin reuptake inhibitors (SSRIs) medchemexpress.comresearchgate.net. NK1 receptor deletion has also been shown to affect noradrenaline and serotonin levels in the frontal cortex of mice in an animal model of depression nih.gov. The presence and activity of the SP-NK1 system in the frontal cortex suggest its involvement in modulating cortical activity and related behaviors.
Summary of Regional Binding Data (Animal Models)
Based on the research findings, the binding of this compound, reflecting NK1 receptor availability, shows a distinct regional distribution in the brains of animal models. The following table summarizes the relative levels of this compound binding observed in the discussed regions:
| Brain Region | Relative this compound Binding Level (Animal Models) | Supporting Evidence |
| Striatum (Caudate Putamen, Nucleus Accumbens) | High | Autoradiography ([³H]this compound in gerbil), PET ([¹¹C]this compound in rhesus monkey), Binding experiments (gerbil) nih.govnih.govmdpi.comcapes.gov.br |
| Amygdala (Medial, Cortical, Basolateral) | High to Intermediate | Autoradiography ([³H]this compound in gerbil) nih.govnih.gov |
| Nucleus Tractus Solitarius (NTS) | Present/Functionally Relevant | Functional studies (rat) nih.govoup.comacnp.org |
| Dorsal Raphe Nucleus | Present/Functionally Relevant | Functional studies (mouse) psychiatrist.comnih.gov |
| Frontal Cortex | Intermediate | Autoradiography ([³H]this compound in gerbil), Functional studies (mouse) medchemexpress.comnih.govnih.govresearchgate.netnih.gov |
Note: Relative binding levels are based on interpretation of descriptive terms used in the cited studies (e.g., "highest levels," "intermediate levels"). Quantitative comparisons may vary depending on the specific study, animal model, and methodology used.
Comparative Preclinical Research and Methodological Considerations
Comparative Analysis with Other Neurokinin-1 Receptor Antagonists
Comparing GR 205171 with other NK1 receptor antagonists has been crucial in characterizing its binding properties, functional potency, and efficacy across various animal models.
Binding Selectivity and Functional Potency Comparisons (e.g., aprepitant (B1667566), L-733,060, CP-99994)
This compound demonstrates high affinity for the NK1 receptor across multiple species, including human, rat, and ferret, with reported pKi values of 10.6, 9.5, and 9.8, respectively. glpbio.commedchemexpress.com Its affinity is noted to be higher for NK1 receptors in gerbils and guinea pigs, which are considered to closely resemble human NK1 receptors, compared to those in rats and mice. researchgate.net
Comparative binding studies using [³H]GR205171 in gerbil and human brain striatum have shown that GR205171, aprepitant, and L-733,060 bind with similar pKi values. nih.govresearchgate.net The rank order of affinity based on pKi values was found to be GR205171 > aprepitant ≥ L-733,060. nih.govresearchgate.net
| Compound | Human NK1 pKi | Rat NK1 pKi | Ferret NK1 pKi | Gerbil NK1 pKi |
| This compound | 10.6 glpbio.commedchemexpress.com | 9.5 glpbio.commedchemexpress.com | 9.8 glpbio.commedchemexpress.com | >10.8 nih.govresearchgate.net |
| Aprepitant | - | - | - | ≥10.8 nih.govresearchgate.net |
| L-733,060 | - | - | - | ≥10.8 nih.govresearchgate.net |
| CP-99994 | - | - | - | - |
Note: pKi values represent the negative logarithm of the inhibition constant (Ki), where a higher value indicates greater binding affinity.
This compound shows negligible affinity at NK2 and NK3 receptors, with pIC50 values less than 5.0, indicating high selectivity for the NK1 receptor. glpbio.commedchemexpress.com In comparison, L-733,060 also shows high affinity and selectivity for the NK1 receptor, with a reported Ki of 0.08 nM in gerbils. wikipedia.orgtocris.com CP-99994 is described as a high-affinity NK1 antagonist with a Ki of 0.145 nM in vitro and high ex vivo binding potency in gerbil striatum (IC50 = 36.8 nM). tocris.com
Comparative Efficacy Across Diverse Animal Models
This compound has demonstrated antiemetic activity in various animal models, including ferrets, house-musk shrews, and dogs, against a broad range of emetogens such as cisplatin, cyclophosphamide, morphine, ipecacuanha, and copper sulphate. researchgate.net It has been noted as having the most potent antiemetic activity among NK1 receptor antagonists described at one point. researchgate.net this compound is orally active in ferrets and dogs and exhibits long-lasting effects. researchgate.net
In models of anxiety and depression, NK1 receptor antagonists, including this compound, have shown effects in animal studies. This compound decreased immobility time in the forced swim test (FST) in mice. researchgate.net In the resident-intruder and forced swim tests, the behavior of mice treated acutely with this compound resembled that seen with the antidepressant drug fluoxetine (B1211875). researchgate.net However, the effects of this compound in mice in the forced swim test were not clearly enantioselective. researchgate.netjneurosci.org In contrast, this compound did not show an effect in the elevated plus-maze test for anxiolytic activity in rats or in NK1R-/- mice. researchgate.net
Comparative studies investigating brain penetration have revealed that P-glycoprotein (P-gp) efflux can reduce the brain concentration of NK1 receptor antagonists like this compound in mice. researchgate.netnih.gov Considerably higher drug concentrations were achieved in the brains of mdr1a-/- mice (deficient in P-gp) compared to mdr1a+/+ mice following systemic administration of this compound. researchgate.netnih.gov This correlated with a greater ability to inhibit NK1-agonist-induced behaviors in the mdr1a-/- mutants. researchgate.netnih.gov
Comparative Studies with Other Pharmacological Classes
Preclinical research has also explored how this compound compares to or interacts with other classes of pharmacological agents, particularly those used for similar indications like antiemesis or mood disorders.
Distinction from Serotonin (B10506) 5-HT3 Receptor Antagonists (e.g., ondansetron)
This compound and serotonin 5-HT3 receptor antagonists like ondansetron (B39145) represent distinct pharmacological classes with different mechanisms of action. Ondansetron is a highly selective inhibitor of 5-HT3 receptors, blocking the action of serotonin at these receptors both peripherally and centrally. wikipedia.orgmims.comnih.gov This mechanism is effective in preventing nausea and vomiting caused by chemotherapy and radiation therapy. wikipedia.orgmims.com
While both this compound and ondansetron have antiemetic properties, their efficacy can differ depending on the emetic stimulus. In a study comparing this compound and ondansetron in motion-induced nausea in humans, this compound alone or in combination with ondansetron did not show a significant difference compared to placebo. nih.govnih.gov This contrasts with the effectiveness of 5-HT3 receptor antagonists in chemotherapy-induced emesis. oup.com
A study in rats investigating cisplatin-induced effects found that the 5-HT3 receptor antagonist ondansetron primarily impacted food intake and kaolin (B608303) consumption (a measure of nausea-like behavior), while this compound blocked the reduction in activity, reduced gastric content weight, and reduced kaolin consumption. researchgate.net This suggests different spectra of activity for these two classes of antiemetics. researchgate.net
Synergistic or Modulatory Interactions with Serotonin Reuptake Inhibitors
Research has investigated potential interactions between NK1 receptor antagonists like this compound and serotonin reuptake inhibitors (SSRIs). Studies using in vivo microdialysis in mice have explored the effects of this compound on extracellular serotonin (5-HT) levels, particularly in the presence of SSRIs. glpbio.commedchemexpress.comresearchgate.net
Systemic administration of a single dose of this compound significantly potentiated the effects of paroxetine (B1678475) (an SSRI) on cortical extracellular 5-HT levels in mice. glpbio.commedchemexpress.comresearchgate.net This finding supports the hypothesis that chronic NK1 receptor blockade might induce functional desensitization of 5-HT1A autoreceptors, similar to the effect observed with SSRIs. researchgate.net In the dorsal raphe nucleus, this compound inhibited the paroxetine-induced increase in extracellular 5-HT. glpbio.commedchemexpress.com These results suggest a modulatory interaction between this compound and the serotonergic system.
Advanced Methodologies Employed in this compound Research
Research on this compound has utilized a variety of advanced methodologies to understand its pharmacology and behavior in biological systems.
In vitro binding assays, including saturation and competition binding experiments using radioligands like [³H]GR205171 and [³H]substance P, have been employed to characterize the binding affinity and selectivity of this compound for the NK1 receptor in different brain regions and species. nih.govglpbio.comresearchgate.net Autoradiographic studies have also been used to visualize the distribution of [³H]GR205171 binding sites in the brain. researchgate.net
In vivo microdialysis has been a key technique for monitoring extracellular levels of neurotransmitters, such as serotonin and dopamine (B1211576), in specific brain regions of awake, freely moving animals following administration of this compound, alone or in combination with other drugs. glpbio.commedchemexpress.comresearchgate.net
Positron Emission Tomography (PET) imaging, using radiolabeled forms of this compound such as [¹¹C]GR205171, has been used in non-human primates and humans to determine NK1 receptor occupancy at potential therapeutic doses and to study brain uptake and receptor binding in vivo. nih.govresearchgate.netabx.deabx.de These studies have also highlighted species differences in brain penetration, potentially influenced by efflux transporters like P-gp. researchgate.netplos.org
Animal models of various conditions, including chemotherapy-induced emesis, motion-induced nausea, anxiety, and depression, have been utilized to assess the efficacy of this compound in vivo. nih.govresearchgate.netresearchgate.netresearchgate.netjneurosci.orgnih.govnih.gov Comparative studies using genetically modified animals, such as mdr1a-/- mice deficient in P-gp, have been instrumental in understanding the role of transporter proteins in the brain penetration and activity of this compound. researchgate.netnih.govplos.org
Functional assays, such as measuring substance P-induced calcium mobilization, have been used to assess the functional potency of this compound as an NK1 receptor antagonist.
In Vitro Receptor Binding and Displacement Assays
In vitro receptor binding and displacement assays are fundamental techniques used to determine the affinity and selectivity of a compound for a specific receptor. Studies with this compound have utilized tritiated ([³H]) this compound as a radioligand to label NK1 receptors in brain tissue homogenates. nih.govnih.gov These experiments involve incubating the radioligand with tissue preparations and measuring the amount of bound radioactivity. Displacement assays are then performed by adding increasing concentrations of unlabeled this compound or other compounds to compete for binding sites, allowing for the determination of inhibition constants (Ki) or IC₅₀ values.
Research using [³H]this compound has shown that it binds to a single population of NK1 receptors with high affinity in both gerbil and human brain homogenates. nih.govnih.gov Saturation experiments in gerbil brain striatum revealed a pKd value of 10.8 ± 0.2 and a Bmax value of 607 ± 40 fmol mg⁻¹. nih.govnih.gov In human brain striatum and cortex, similar pKd values were observed, with Bmax values ranging from 318 ± 51 to 432 ± 27 fmol mg⁻¹ protein in striatum and from 59 ± 1 to 74 ± 21 fmol mg⁻¹ protein in cortex. nih.govnih.gov Competition binding experiments demonstrated that this compound and other NK1 receptor antagonists, such as aprepitant, L-733,060, and NKP-608, bound with similar pKi values in gerbil and human striatum, indicating pharmacological homology between the species. nih.govnih.gov
Here is a table summarizing representative binding data:
| Species | Brain Region | Radioligand | pKd / pKi | Bmax (fmol mg⁻¹) |
| Gerbil | Striatum | [³H]this compound | 10.8 ± 0.2 | 607 ± 40 |
| Gerbil | Cortex | [³H]this compound | - | 94 ± 6 |
| Human | Striatum | [³H]this compound | ~10.8 | 318-432 |
| Human | Cortex | [³H]this compound | ~10.8 | 59-74 |
| Gerbil | Striatum | [³H]Substance P | Nanomolar | 15% of [³H]GR205171 sites |
| Human | Striatum | [³H]Substance P | Nanomolar | 6% of [³H]GR205171 sites |
| Gerbil | Striatum | This compound (comp.) | >Aprepitant | - |
| Human | Striatum | This compound (comp.) | >Aprepitant | - |
Autoradiography Techniques for Receptor Mapping
Autoradiography is a technique used to visualize and quantify the distribution of receptors in tissue sections. By using a radiolabeled ligand like [³H]this compound, researchers can map the density and location of NK1 receptors in different brain regions. nih.govnih.gov This method involves incubating brain slices with the radioligand, washing away unbound ligand, and then exposing the tissue to a radiation-sensitive film or digital plate. The resulting image shows the distribution of radioactivity, which corresponds to the distribution of the receptors.
Autoradiographic studies in gerbil brain using [³H]this compound have revealed a distinct distribution pattern of NK1 binding sites. Highest levels of binding were observed in areas such as the caudate putamen, nucleus accumbens, and the medial and cortical nuclei of the amygdala. nih.govnih.gov Intermediate levels were detected in the hypothalamus, basolateral amygdala, septum, and cortex, while low levels were found in the hippocampus and thalamus. nih.govnih.gov This distribution profile in gerbils is considered highly homologous to that in humans, supporting the use of gerbils as a relevant preclinical model for studying NK1 receptor antagonists. nih.govnih.govresearchgate.net
In Vivo Microdialysis Studies for Neurotransmitter Monitoring
In vivo microdialysis is a technique that allows for the sampling of extracellular fluid in the brain of living animals, enabling the monitoring of neurotransmitter levels and their changes in response to pharmacological interventions. wustl.edu This method involves implanting a small probe into a specific brain region, through which artificial cerebrospinal fluid is perfused. Neurotransmitters and other substances in the extracellular space diffuse across a semipermeable membrane at the tip of the probe and are collected in the perfusate for analysis.
While the provided search results primarily highlight the use of microdialysis to study the effects of NK1 receptor antagonists on serotonin (5-HT) overflow, specifically mentioning that NK1 receptor antagonists did not change basal cortical 5-HT levels in initial studies, one study indicated that GR205171 potentiated paroxetine-induced increases in cortical 5-HT dialysate in wild-type mice. nih.govresearchgate.net Another study using in vivo microdialysis in mice showed that the cortical 5-HT overflow caused by acute injection of paroxetine was higher in this compound-treated mice compared to controls. researchgate.net In the dorsal raphe nucleus (DRN), basal 5-HT outflow was significantly enhanced by this compound treatment. researchgate.net These findings suggest that while this compound may not alter basal neurotransmitter levels, it can modulate the effects of other compounds on neurotransmitter release.
Preclinical PET Imaging and Quantitative Analysis
Positron Emission Tomography (PET) imaging is a non-invasive technique that allows for the in vivo visualization and quantification of molecular targets, including receptors, in the brain and other organs. Radiolabeled ligands, such as [¹¹C]this compound and its [¹⁸F]-analogue, have been developed and used in preclinical PET studies to assess NK1 receptor availability and occupancy. nih.govmdpi.comresearchgate.net Preclinical PET imaging in species like rhesus monkeys and baboons provides valuable information on the pharmacokinetics, brain penetration, and regional distribution of the radioligand, as well as the extent of receptor blockade by unlabeled antagonists.
[¹¹C]this compound has been used in primate PET imaging to study the uptake kinetics and distribution of NK1 receptors in the brain. mdpi.com These studies have shown specific binding in regions known to have high NK1 receptor density, such as the striatum, thalamus, and neocortex. mdpi.com Quantitative analysis of PET data allows for the determination of parameters such as binding potential (BPND), which reflects the density of available receptors. Studies have indicated that [¹¹C]this compound shows rapid uptake in the brain. mdpi.comresearchgate.net However, its slow dissociation rate from the NK1 receptor can limit its use for dynamic imaging of physiological receptor regulation. mdpi.comresearchgate.net Preclinical PET studies, including those in baboons (although specific dosimetry data for baboons were not detailed in the provided snippets), contribute to understanding the in vivo behavior of this compound and informing potential clinical PET studies. mdpi.comresearchgate.net
Translational Frameworks from Preclinical Findings for NK1 Receptor Pharmacology
The preclinical findings obtained with this compound using the aforementioned methodologies provide a crucial foundation for translating research on NK1 receptor pharmacology to clinical applications. The similarities observed in NK1 receptor binding characteristics and pharmacology between gerbils and humans support the use of gerbils as a relevant preclinical model for evaluating the potential effects of NK1 receptor antagonists in the central nervous system. nih.govnih.gov
In vitro binding and autoradiographic studies help to confirm the target engagement and distribution of NK1 receptor antagonists, guiding the selection of compounds with appropriate affinity and brain penetration. In vivo microdialysis studies offer insights into the neurochemical effects of these compounds, potentially identifying mechanisms underlying their behavioral effects. Preclinical PET imaging with radioligands like [¹¹C]this compound is invaluable for assessing brain receptor occupancy, which is considered a critical parameter for predicting clinical efficacy. researchgate.net Understanding the relationship between dose, receptor occupancy, and pharmacological effects in preclinical species is essential for guiding dose selection and study design in human clinical trials. researchgate.net
Translational frameworks leverage these preclinical data to predict the likely behavior and effects of NK1 receptor antagonists in humans. While challenges exist in translating findings across species, particularly regarding receptor homology and pharmacological responses, the use of relevant animal models like gerbils and primates, coupled with advanced techniques like PET imaging, helps to bridge this gap. nih.govnih.govresearchgate.netrsc.org The preclinical characterization of compounds like this compound provides the necessary data to support the investigation of NK1 receptor antagonists for various conditions, including neuropsychiatric disorders. grantome.com
Q & A
Q. What is the primary pharmacological mechanism of GR 205171, and how does it influence neurotransmitter systems?
this compound is a potent and selective neurokinin 1 (NK1) receptor antagonist. It modulates serotonin (5-HT) and dopamine pathways by blocking Substance P binding to NK1 receptors, which are implicated in stress responses and emotional regulation. Methodologically, receptor affinity is validated via competitive binding assays (pKi values: 10.6 for human NK1 receptors) and in vivo microdialysis to measure extracellular neurotransmitter levels in brain regions like the prefrontal cortex and ventral hippocampus .
Q. What experimental models are commonly used to study this compound's effects on depressive-like behaviors?
Rodent models (e.g., chronic psychosocial stress in tree shrews) are standard. Behavioral assays (e.g., forced swim test, reward delay paradigms) are paired with biochemical analyses (HPLC for monoamines). For example, this compound (0.63–30 mg/kg, subcutaneous) is tested alongside SSRIs like fluoxetine to assess synergistic effects on serotonin levels .
Q. What methodological approaches ensure reliable measurement of this compound's impact on neurotransmitter dynamics?
High-performance liquid chromatography (HPLC) with electrochemical detection is critical. Key parameters include:
- Column : Thermo BDS Hypersil C18 (150 × 2.1 mm, 3 µm).
- Mobile phase : Acetate buffer (pH 4.1) with methanol, EDTA, and octanesulfonic acid.
- Flow rate : 0.35 mL/min. Samples are split for parallel analysis of serotonin, norepinephrine, and dopamine .
Advanced Research Questions
Q. How does this compound interact with SSRIs like fluoxetine to modulate serotonin levels in distinct brain regions?
In the ventral hippocampus, this compound (30 mg/kg) enhances fluoxetine-induced increases in extracellular 5-HT, but this effect is absent in NK1 receptor knockout mice. In the prefrontal cortex, this compound alone increases 5-HT at 40 minutes post-injection. Methodological considerations include staggered dosing (e.g., this compound at t=0, fluoxetine at t=30) and region-specific microdialysis probes .
Q. What contradictions exist in this compound's reported effects on peripheral serotonin levels?
Discrepancies arise in peripheral tissue analyses:
- Dorsal striatum : this compound and fluoxetine reduce 5-HT levels.
- Ventral hippocampus : Synergistic increases are observed. These contradictions highlight the need for region-specific sampling and standardized protocols (e.g., post-mortem tissue handling, time-course consistency) .
Q. What methodological challenges arise when studying this compound's impact on neuropeptide dynamics?
Key challenges include:
- Sensitivity : Neuropeptides like Substance P require optimized microdialysis recovery rates.
- Temporal resolution : Short half-lives demand frequent sampling (e.g., every 20 minutes).
- Combined therapies : Drug interactions (e.g., this compound + fluoxetine) necessitate pharmacokinetic compatibility checks .
Methodological Recommendations
- Dosing protocols : Subcutaneous administration (1 mL/kg volume) ensures bioavailability .
- Ethical compliance : Adhere to institutional guidelines for animal stress models (e.g., psychosocial stress duration, analgesia) .
- Data reporting : Include raw HPLC chromatograms and statistical interactions (e.g., time × treatment ANOVA) to validate findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
